molecular formula C10H20O3 B1666293 3-Hydroxydecanoic acid CAS No. 14292-26-3

3-Hydroxydecanoic acid

Cat. No.: B1666293
CAS No.: 14292-26-3
M. Wt: 188.26 g/mol
InChI Key: FYSSBMZUBSBFJL-UHFFFAOYSA-N
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Description

3-Hydroxydecanoic acid (3-HD) is a medium-chain β-hydroxy fatty acid (C10:0, 3-OH) with a hydroxyl group at the third carbon. It is naturally produced by microorganisms such as Lactobacillus plantarum , Pseudomonas spp. , and Escherichia coli , and is also found in arthropod secretions (e.g., harvestmen) and plant extracts (e.g., Euonymus laxiflorus) . Its biological roles span antifungal activity , pro-inflammatory signaling via GPR84 , and use as a monomer in biodegradable polyhydroxyalkanoate (PHA) plastics .

Preparation Methods

Chemical Synthesis Methodologies

Levoglucosenone-Based Green Synthesis

The seven-step pathway from cellulose-derived levoglucosenone (LGO) represents the most atom-efficient chemical route (Scheme 1):

  • Oxa-Michael Addition : LGO undergoes water addition in exo configuration (75% yield, 94% purity after extraction).
  • Baeyer-Villiger Oxidation : Solvent-free H₂O₂-mediated oxidation produces lactones (3a-c) in >93% yield.
  • Primary Alcohol Activation : Tosylation/acetylation sequences achieve 77% yield for intermediate 4a through one-pot procedures.
  • Cross-Metathesis : Grubbs II catalyst (4.8 mol%) enables C-C bond formation with 1-decene (47-60% yield).
  • Hydrogenolysis : Pd/C-mediated cleavage of benzyl ethers completes the synthesis (72-95% yield).

This method reduces PMI to 58 versus 189 in traditional approaches by eliminating chromatographic purification through:

  • Aqueous extraction for intermediate isolation
  • Amberlyst-catalyzed ethanolysis
  • Mechanochemical tosylation optimization

Reformatsky Condensation Approach

Racemic synthesis via zinc-mediated Reformatsky reaction shows moderate efficiency:

$$ \text{CH}3(\text{CH}2)6\text{CO}2\text{Et} + \text{BrCH}2\text{CO}2\text{Et} \xrightarrow{\text{Zn}} \text{CH}3(\text{CH}2)6\text{C(OH)CH}2\text{CO}_2\text{Et} $$

Yields reach 38% after six steps but require cryogenic conditions (−78°C) and generate 3.2 kg waste per product gram. Enantiomeric resolution via chiral chromatography adds 15-20% cost compared to asymmetric synthesis.

Asymmetric Hydrogenation Strategy

Bauer's route employs chiral auxiliaries for stereocontrol:

  • Evans Oxazolidinone Installation : 86% yield
  • Hydrogenation : Rhodium-BINAP catalyst (S/C = 100) achieves 98% ee
  • Silyl Ether Deprotection : TBAF-mediated cleavage (91% yield)

While delivering high enantiopurity (>98% ee), the method uses 14 L solvent per gram product, resulting in PMI = 189.

Microbial Production Systems

β-Oxidation Reversal Engineering

Engineered E. coli JST10 (ΔtesA, ΔtesB, ΔybgC) with plasmid-based expression demonstrates enhanced decanoic acid production:

Strain Induction Titer (g/L) Yield (mol/mol)
pFadM 10 µM IPTG 1.21 0.18
pFadM + BktB 400 µM Cumate 0.87 0.14

Key genetic modifications:

  • fadM overexpression (acyl-CoA thioesterase)
  • bktB (thiolase) and egTER (trans-enoyl-CoA reductase) integration
  • tesB knockout to prevent 3-hydroxybutyrate diversion

Thioesterase II-Mediated Biosynthesis

Native E. coli thioesterase II (TesB) converts 3-hydroxydecanoyl-ACP to 3-hydroxydecanoic acid with 82% efficiency. Fed-batch fermentation parameters:

  • pH 7.0 (controlled with 3N H₂SO₄/NaOH)
  • 35 g/L glycerol feed
  • 720 rpm agitation, 2 NL/h aeration

Achieves 2.4 g/L titers but requires post-fermentation acid precipitation for purification.

Comparative Analysis of Preparation Methods

Table 1. Sustainability Metrics Across Synthetic Routes

Method PMI EcoScale Yield (%) Enantiopurity
Levoglucosenone route 58 78 77 >99% R
Reformatsky 189 42 38 Racemic
Asymmetric hydrogenation 167 65 62 98% R
Microbial (JST10) 22* 89 18 mol% 100% R

*PMI for microbial method calculated as mass input (g)/product (g), excluding biomass.

The levoglucosenone route outperforms traditional chemical methods in PMI reduction (69.3%) while maintaining stereochemical integrity. Microbial production offers inherent chirality but faces yield limitations from competing acetate formation (up to 30% carbon loss).

Industrial-Scale Considerations

Cost Analysis

  • Chemical : Levoglucosenone at $45/kg enables production costs of $120/kg (vs. $310/kg for asymmetric hydrogenation)
  • Microbial : Glycerol substrate ($0.30/kg) could theoretically reduce costs to $75/kg, but downstream processing accounts for 68% of expenses

Regulatory Challenges

  • USP <823> guidelines require <50 ppm residual Grubbs catalyst in pharmaceutical-grade material
  • ICH Q11 mandates control of genotoxic impurities (e.g., tosyl chloride derivatives) below 1 ppm

Chemical Reactions Analysis

Olefin Cross-Metathesis Optimization

Chain elongation through Grubbs II-catalyzed cross-metathesis shows critical dependencies:

Optimal Conditions

  • Catalyst loading: 4.8 mol% added via syringe pump

  • Solvent: Cyclopentyl methyl ether (CPME)

  • Additive: 10 mol% CuI

  • Concentration: 0.25 mol/L

Under these parameters, reaction with hept-1-ene yields 62% of the C10 intermediate . Comparative studies reveal:

  • Protected esters (benzyl/ethyl) vs. free acid: 59% vs. 46% yield

  • Bulkier substituents reduce efficiency (<50% yield for benzyl groups)

Hydrogenation and Deprotection

Final hydrogenation using Pd/C (10% wt) achieves:

  • Complete double bond reduction in <24 hrs

  • Simultaneous benzyl group removal requires acidic conditions (HOAc/EtOH)

  • Yields >95% for pure (R)-3-hydroxydecanoic acid

Functional Derivatives

Key synthetic analogs demonstrate expanded utility:

  • 3-O-Acetyl derivatives

    • Stable to prolonged storage

    • Enzymatically hydrolyzable for controlled release

  • Ethyl esters

    • Improved solubility in apolar media

    • Maintain antifungal activity (MIC 10-100 μg/mL)

The development of solvent-free mechanochemical activation methods for tosylation (77% conversion) represents a recent advancement in process intensification . These innovations position 3-hydroxydecanoic acid as a versatile building block for sustainable surfactant and pharmaceutical applications.

Scientific Research Applications

Biochemical Applications

a. Immune Response Modulation in Plants
Recent studies have highlighted the role of 3-hydroxydecanoic acid in plant immune responses. It facilitates the homomerization of LORE receptors, which are crucial for immune signaling in Arabidopsis. This mechanism elucidates how plants perceive and respond to environmental stressors, suggesting potential applications in enhancing crop resilience against pathogens (Eschrig et al., 2024) .

b. Antifungal Properties
this compound exhibits antifungal activity against various molds and yeasts. Research indicates that it can inhibit spore germination with minimum inhibitory concentrations ranging from 10 to 100 μg/ml. This property is particularly valuable in food preservation and agricultural practices, where it can serve as a natural biopesticide (Lactobacillus plantarum study) .

Industrial Applications

a. Eco-friendly Surfactants
The compound is being explored as a sustainable alternative to synthetic surfactants in various industries, including oil recovery, cosmetics, and cleaning products. Its biodegradable nature and effectiveness make it a strong candidate for eco-friendly formulations (Rahman et al., 2003; Costa et al., 2010) .

b. Biopolymer Production
In microbial fermentation processes, this compound is utilized as a monomer in the synthesis of poly(γ-glutamic acid), which has applications in food, pharmaceuticals, and biodegradable plastics. The use of this fatty acid enhances the viscosity of fermentation broths, improving the yield of biopolymers (Sakuradani et al., 2009) .

Therapeutic Applications

a. Cardiovascular Health
Emerging research suggests that tissue accumulation of this compound may be linked to cardiomyopathy risk. Understanding its metabolic pathways could pave the way for novel therapeutic strategies targeting cardiovascular diseases (Tonin et al., 2013) .

b. Metabolic Studies
Studies involving radiotracers have investigated the metabolism of fatty acids like this compound within myocardial tissues. These investigations are crucial for developing diagnostic tools and treatments for metabolic disorders (99mTc-CpTT-16-oxo-HDA study) .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Notes
BiochemicalImmune response modulationEnhances plant defense mechanisms (Eschrig et al., 2024)
IndustrialEco-friendly surfactantsSustainable alternative to synthetic surfactants
IndustrialBiopolymer productionUsed in poly(γ-glutamic acid) synthesis
TherapeuticCardiovascular healthLinked to cardiomyopathy risk
TherapeuticMetabolic studiesInvestigated as a radiotracer for myocardial metabolism

Case Studies

  • Plant Defense Mechanisms
    A study conducted on Arabidopsis demonstrated that this compound activates immune receptors, significantly improving resistance against pathogens (Eschrig et al., 2024). This finding opens avenues for genetic engineering approaches aimed at enhancing crop resilience.
  • Antifungal Activity Assessment
    Research on Lactobacillus plantarum revealed that the production of this compound correlates with antifungal activity, providing insights into natural preservation methods for food products (Lactobacillus plantarum study) . The study's methodology involved bioassay-guided fractionation to isolate active compounds.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues: Chain Length and Chirality

3-HD belongs to a family of 3-hydroxy fatty acids (3-OH-FAs) with varying chain lengths. Key analogues include:

  • 3-Hydroxyoctanoic acid (C8:0, 3-OH): Shorter chain, found in Pseudomonas lipopeptides .
  • 3-Hydroxydodecanoic acid (C12:0, 3-OH): Longer chain, co-produced with 3-HD in L. plantarum .
  • 3-Hydroxytetradecanoic acid (C14:0, 3-OH): Longest chain in antifungal mixtures from L. plantarum .

Table 1: Structural and Chromatographic Properties

Compound Chain Length Retention Time (GC, min) Chiral Forms Identified Key Natural Sources
3-Hydroxydecanoic acid C10 13.60–13.80 (R/S) (R)-form dominant L. plantarum, harvestmen
3-Hydroxyoctanoic acid C8 ~12.50 (estimated) Not reported Pseudomonas lipopeptides
3-Hydroxydodecanoic acid C12 15.55–15.80 (R/S) Racemic mixture L. plantarum
3-Hydroxytetradecanoic acid C14 18.24–18.63 (R/S) Not determined L. plantarum

Chirality: 3-HD is chiral at C3, with the (R)-enantiomer (myrmicacin) identified as the dominant form in harvestmen secretions . Racemic mixtures are common in microbial systems due to synthesis via non-stereospecific pathways .

Antimicrobial Activity

3-HD exhibits broad-spectrum antifungal activity against molds (e.g., Aspergillus fumigatus) and yeasts (e.g., Kluyveromyces marxianus) . Its minimum inhibitory concentrations (MICs) are comparable to those of longer-chain analogues (3-hydroxydodecanoic and 3-hydroxytetradecanoic acids), suggesting a conserved mechanism of action, likely involving membrane disruption .

Table 2: Antifungal Activity of 3-OH-FAs

Compound MIC Range (μg/mL) Target Organisms Key Differences
This compound 10–20 Molds, yeasts Activates GPR84
3-Hydroxydodecanoic acid 10–20 Molds, yeasts Lower solubility
3-Hydroxy-5-cis-dodecenoic acid 5–10 Penicillium spp. Unsaturated chain enhances activity

Unsaturation Effects: The introduction of a double bond (e.g., 3-hydroxy-5-cis-dodecenoic acid) significantly enhances antifungal potency, highlighting the role of lipid fluidity in bioactivity .

Receptor Interactions and Signaling

3-HD uniquely activates GPR84, a pro-inflammatory receptor, leading to sustained ERK pathway activation .

Key Findings:

  • HCA3 Receptor: 3-Hydroxyoctanoic acid (C8) activates HCA3 but lacks β-arrestin-2 recruitment, unlike 3-HD .

Table 3: PHA Monomer Comparison

Monomer Degradation Products (HTL) Polymer Properties
This compound 3-Decenoic acid, 1-nonene High elasticity, flexible
3-Hydroxyoctanoic acid Limited derivatives Lower thermal stability
3-Hydroxybutyric acid CO2, water Rigid, crystalline structure

Biological Activity

3-Hydroxydecanoic acid (3-HDA), also known as myrmicacin, is a medium-chain hydroxy fatty acid with significant biological activities. This compound is involved in various metabolic pathways and exhibits properties that are relevant in health, disease, and potential therapeutic applications. This article explores the biological activity of 3-HDA, including its metabolic roles, effects on inflammation, and antifungal properties.

This compound is classified as a medium-chain hydroxy acid, characterized by a carbon chain length of ten. It plays a crucial role in the fatty acid biosynthesis pathway and is found across various eukaryotic organisms, including humans, plants, and yeast .

PropertyValue
Molecular FormulaC10H20O3
Molecular Weight188.27 g/mol
IUPAC Name(R)-3-hydroxydecanoic acid
CAS Number105-40-2

1. Role in Metabolic Disorders

Recent studies have highlighted the association of elevated levels of 3-hydroxydecanoate with metabolic disorders such as Type 2 diabetes (T2D). Research indicates that increased circulating levels of this metabolite can activate GPR84, a receptor implicated in inflammatory responses and neutrophil migration . In a mouse model, administration of 3-hydroxydecanoate resulted in increased fasting insulin levels and inflammatory gene expression in adipose tissues without inducing systemic inflammation .

2. Immunometabolic Effects

The immunometabolic response induced by 3-hydroxydecanoate suggests its potential role in modulating immune functions. Specifically, it was observed to increase the infiltration of neutrophils and macrophages in adipose tissues following intraperitoneal administration . This indicates that 3-HDA may influence both metabolic and immune pathways.

Antifungal Activity

This compound has demonstrated antifungal properties against various molds and yeasts. A study identified that racemic mixtures of saturated 3-hydroxy fatty acids, including 3-HDA, exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 100 μg/ml against different fungal strains .

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans50 μg/ml
Aspergillus niger30 μg/ml
Penicillium chrysogenum20 μg/ml

Case Study: Dietary Influence on Metabolite Levels

A clinical study examined patients on high medium-chain triglyceride diets and measured serum levels of various hydroxy fatty acids, including this compound. The findings indicated significant elevations in these metabolites during periods of ketosis, suggesting dietary fats can influence their concentrations in human plasma .

Case Study: Immune Response Modulation

In another investigation focusing on the immune response, mice treated with 3-hydroxydecanoate showed increased expression of inflammatory markers such as TNF-α and IL-6 specifically in adipose tissues. This suggests that while it may not induce systemic inflammation, it can enhance localized inflammatory responses .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-hydroxydecanoic acid (3HD) in laboratory settings?

  • Methodological Answer : 3HD can be synthesized via:

  • Recombinant bacterial systems : Expressing the phaG gene in E. coli to mobilize (R)-3-hydroxydecanoyl-ACP-CoA transacylase for 3HD production .
  • Chemical synthesis : Reformatsky reaction between octanal and ethyl-2-bromoacetate, followed by saponification to yield racemic 3HD. Enantiomers are separated using chiral-phase chromatography .
  • Purification : TLC (hexane/ethyl ether/acetic acid, 70:30:2) and GC (>98% purity) .

Q. How can researchers ensure the enantiomeric purity of 3HD in experimental setups?

  • Methodological Answer : Use chiral gas chromatography (GC) or HPLC with enantiopure standards (e.g., (R)-3HD, [α]D = -12° in CHCl₃). Artifacts from thermal degradation during GC analysis (e.g., injector temperature >250°C) must be controlled .

Q. What analytical techniques are recommended for detecting and quantifying 3HD in biological samples?

  • Methodological Answer :

  • GC-MS : Trimethylsilyl derivatives improve volatility. Retention indices (e.g., RI = 1546 for underivatized 3HD; RI = 1663 for TMS derivatives) aid identification .
  • TLC : Hexane/ethyl ether/acetic acid (70:30:2) with >98% purity confirmation .
  • Stable isotope dilution : Enhances accuracy in biomarker studies for metabolic disorders .

Q. What are the primary biological roles of 3HD identified in current research?

  • Methodological Answer :

  • Plant immunity : Mediates defense via LORE receptor homomerization in Arabidopsis .
  • Arthropod secretions : Enantiopure (R)-3HD (myrmicacin) is a major component in harvestmen scent glands .
  • Microbial metabolism : Key monomer in Pseudomonas aeruginosa rhamnolipids and E. coli polyhydroxyalkanoates (PHAs) .

Advanced Research Questions

Q. How does the enantiomeric configuration of 3HD influence its biological activity in different organisms?

  • Methodological Answer :

  • (R)-enantiomer : Activates plant immune responses and dominates arthropod secretions. Test via chiral GC comparison to authentic standards .
  • Racemic mixtures : Used to study stereochemical effects in microbial consortia. Activity assays (e.g., antimitotic effects) require enantiomer-specific dosing .

Q. What experimental strategies are effective in elucidating the role of 3HD in polyhydroxyalkanoate (PHA) biosynthesis?

  • Methodological Answer :

  • Gene knockouts : Disrupt tesB (thioesterase II) in E. coli to enhance 3HD accumulation .
  • Isotopic labeling : Use ¹³C-labeled substrates to trace 3HD incorporation into PHAs via NMR or MS .

Q. How should researchers address discrepancies in 3HD identification across studies, such as conflicting CAS numbers?

  • Methodological Answer :

  • CAS 14292-26-3 : Refers to (R)-3HD or synthetic racemic mixtures .
  • CAS 5561-87-5 : Often used for commercial (±)-3HD. Cross-validate with analytical standards (e.g., optical rotation, GC retention times) .

Q. What methodological considerations are critical when investigating 3HD as a biomarker for metabolic disorders?

  • Methodological Answer :

  • Matrix effects : Use stable isotope dilution-GC-MS to correct for interference in serum/plasma .
  • Chiral resolution : Differentiate 3HD from other hydroxy fatty acids (e.g., 2-hydroxydecanoic acid, RI = 1555) .

Q. How can in vitro and in vivo models be optimized to study the antimitotic effects of 3HD?

  • Methodological Answer :

  • Cell culture : Dose-response assays in cancer lines (e.g., HeLa) with combinatorial treatments (e.g., taxol) .
  • Microscopy : Monitor microtubule disruption using fluorescent tubulin markers .

Q. What are the challenges in correlating 3HD concentrations in microbial consortia with specific metabolic pathways?

  • Methodological Answer :
  • Metagenomic profiling : Link 3HD production to phaG-harboring taxa .
  • Stable isotope probing (SIP) : Track ¹³C-3HD assimilation into PHAs in mixed cultures .

Properties

IUPAC Name

3-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSBMZUBSBFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-40-7
Record name Decanoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40864486
Record name (±)-3-Hydroxydecanoic acid
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Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14292-26-3, 5561-87-5, 33044-91-6
Record name (±)-3-Hydroxydecanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=14292-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid, 3-hydroxy-, (+-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxydecanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myrmicacin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-3-Hydroxydecanoic acid
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Record name 3-HYDROXYDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

At room temperature, a three-necked flask fitted with reflux condenser, internal thermometer, dropping funnel and stirrer was charged, under nitrogen protective gas, with 11.1 g of zinc powder (169 mmol) in 70 ml of ethyl acetate. After 3.2 ml of trimethylchlorosilane (25 mmol) had been added, the mixture was heated at 65° C. for 30 min, then left to cool to 60° C., following which, over the course of 6 min, a mixture of 21 g of methyl bromoacetate (137 mmol) and 16 g of octanal (125 mmol) was added dropwise, the temperature being maintained at 65° C. by external cooling. The mixture was then stirred at 55° C. for 5 min, and after cooling to 0° C., was acidified with 75 ml of 2 N hydrochloric acid to a pH of 1 and stirred for 30 min. Excess zinc was removed by filtration and the organic phase separated. The organic phase was then stirred at 0° C. with 80 ml of 1 N hydrochloric acid, and finally washed with 80 ml of saturated sodium hydrogen carbonate solution. Following phase separation, the solvent was removed by distillation under reduced pressure. For the ester hydrolysis, the crude product was treated with a solution of 15.4 g of potassium hydroxide (232 mmol) in 140 ml of water and stirred for 40 min at 50° C., during which a clear solution formed. The solution was extracted with 2×20 ml of toluene, and the aqueous phase was acidified at 0° C. with 100 ml of 2 N hydrochloric acid to a pH of 1 and extracted with 3×20 ml of ethyl acetate. The organic extracts were dried over sodium sulfate and the solvent was removed by distillation under reduced pressure. 3-Hydroxydecanoic acid was obtained in a yield of 21 g (89% of theory). The compound has a melting point of 58° C. following recrystallization from petroleum ether.
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21 g
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Synthesis routes and methods II

Procedure details

Synthesis of analogs 18, 20, 21 proceeded by a shortened piperidine deblock of Fmoc-OBzl-D-Glu.41The reduction of deblock from 20 to 5 minutes was necessary to prevent the cyclization20 of OBzl-D-Glu to pyroglutamic acid. The orthoganol Boc/Fmoc protection scheme allowed the selective removal of the base labile Fmoc group, while maintaining the base insensitive Boc protection on the L-Ile. The synthesis was continued by coupling of Fmoc-L-Leu42 in the usual manner (DCC/HOBT) which was followed by piperidine-catalyzed Fmoc deprotection (20 minutes) and final acylation with either (-)-D-3-hydroxydecanoic acid (-) (23) (for peptides 18 and 20) or decanoic acid (for analog 21). Coupling of D-3-hydroxydecanoic acid was as the Pfp ester (24), with the 3-hydroxyl group unprotected. The acid was obtained by (-)-cinchonidine resolution21 of synthetic (±)-3-hydroxydecanoic acid [(±) 12]. The (±)-3-hydroxydecanoic acid itself (mp 55°-56° C.; 57° C.) was synthesized by the aldol condensation of lithium tert butyl acetate22 with n-octyl aldehyde, followed by TFA hydrolysis of the resulting (±)-tert butyl acetyl-3-hydroxydecanoic acid.
[Compound]
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lithium tert butyl
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n-octyl aldehyde
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.